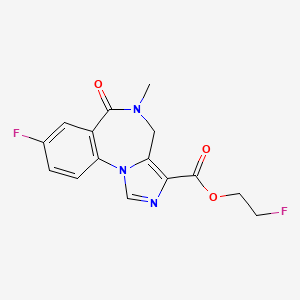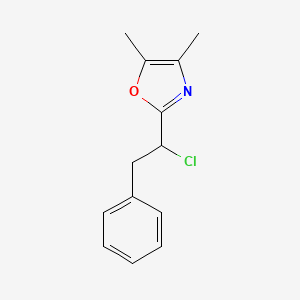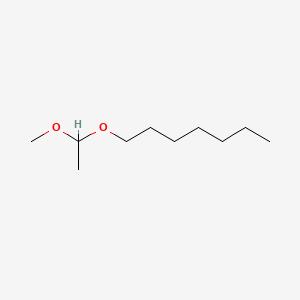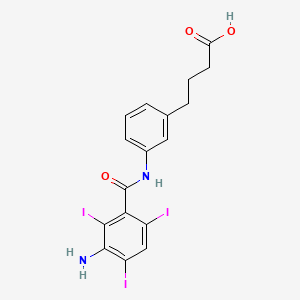
3'-(2-Fluoroethyl)flumazenil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(2-Fluoroethyl)flumazenil is a fluorinated derivative of flumazenil, a well-known benzodiazepine antagonist. This compound is primarily used in positron emission tomography (PET) imaging to study the distribution and density of benzodiazepine receptors in the brain. The addition of the 2-fluoroethyl group enhances its properties for imaging applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a diaryliodonium salt precursor with fluorine-18 in the presence of kryptofix 2.2.2 and potassium carbonate in dimethylformamide . Another method involves hydrolysis of a flumazenil precursor intermediate followed by esterification .
Industrial Production Methods
Industrial production of 3’-(2-Fluoroethyl)flumazenil involves automated radiosynthesis using fluorine-18. This process includes the use of an automated 18F-labeling synthesizer, which ensures high radiochemical yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’-(2-Fluoroethyl)flumazenil undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: This reaction is less common but can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Often uses reagents such as lithium aluminum hydride.
Substitution: Can involve nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3’-(2-Fluoroethyl)flumazenil is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a radioligand in PET imaging to study the distribution of benzodiazepine receptors.
Biology: Helps in understanding the role of benzodiazepine receptors in various neurological disorders.
Industry: Employed in the development of new drugs targeting benzodiazepine receptors.
Mechanism of Action
3’-(2-Fluoroethyl)flumazenil acts as a benzodiazepine antagonist by competitively inhibiting the benzodiazepine binding site on the gamma-aminobutyric acid (GABA) receptor complex . This inhibition prevents the effects of benzodiazepines on the central nervous system, making it useful in reversing benzodiazepine overdose and in PET imaging to study receptor distribution.
Comparison with Similar Compounds
Similar Compounds
Flumazenil: The parent compound, used as a benzodiazepine antagonist.
[18F]Flumazenil: Another fluorinated derivative used in PET imaging.
[11C]Flumazenil: A carbon-11 labeled version used for similar imaging purposes.
Uniqueness
3’-(2-Fluoroethyl)flumazenil is unique due to its enhanced imaging properties, which result from the addition of the 2-fluoroethyl group. This modification allows for longer imaging sessions and better resolution in PET scans compared to other derivatives .
Properties
CAS No. |
676437-19-7 |
|---|---|
Molecular Formula |
C15H13F2N3O3 |
Molecular Weight |
321.28 g/mol |
IUPAC Name |
2-fluoroethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C15H13F2N3O3/c1-19-7-12-13(15(22)23-5-4-16)18-8-20(12)11-3-2-9(17)6-10(11)14(19)21/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
FNQQVJPAJAYMIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)






![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)


![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)
